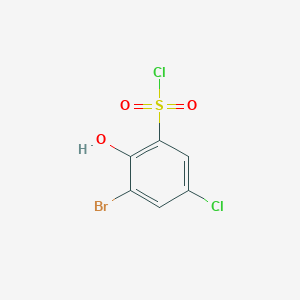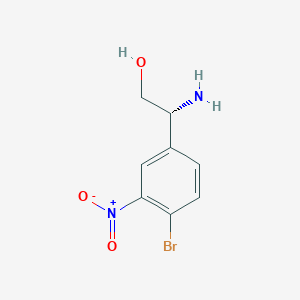![molecular formula C19H22N2O2 B13575493 4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a tert-butyl group, a carbamoylphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of phenol with isobutene under acid-catalyzed conditions.
Introduction of the carbamoyl group: This step involves the reaction of an amine with a carbonyl compound to form the carbamoyl group.
Formation of the benzamide moiety: This can be done by reacting a benzoyl chloride with an amine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: This compound shares the tert-butyl group but lacks the carbamoylphenyl and benzamide moieties.
tert-butyl carbamate: Contains the tert-butyl group and a carbamate moiety but differs in structure and properties.
4-tert-butylbenzyl bromide: Similar in having the tert-butyl group but differs in the presence of a bromide group.
Uniqueness
4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[[(4-tert-butylbenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)16-10-8-15(9-11-16)18(23)21-12-13-4-6-14(7-5-13)17(20)22/h4-11H,12H2,1-3H3,(H2,20,22)(H,21,23) |
InChI Key |
VLODCMPNYGHCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


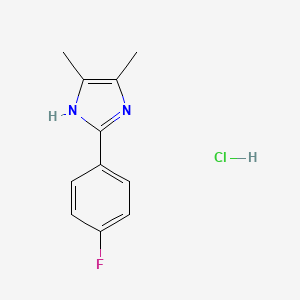
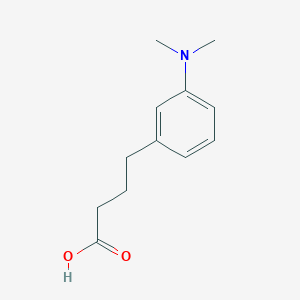
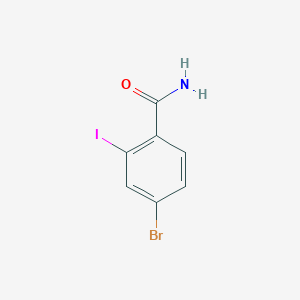
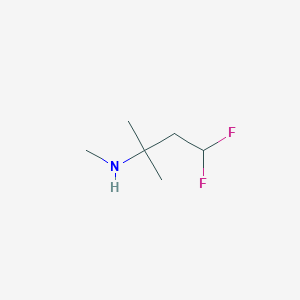
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)

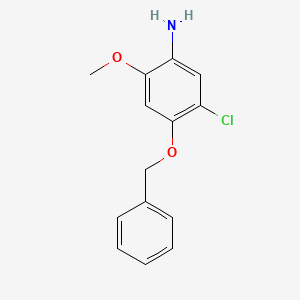
![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
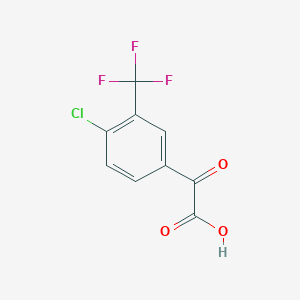
![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
